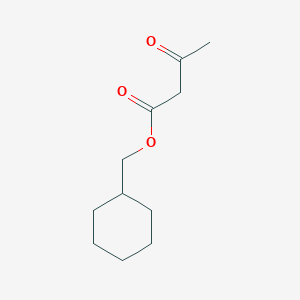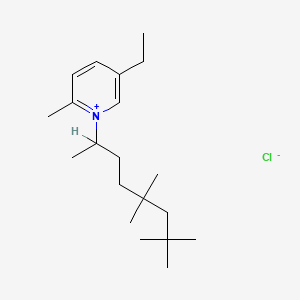![molecular formula C8H8Cl2O2S B3044735 [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE CAS No. 10038-09-2](/img/structure/B3044735.png)
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE: is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzene, where a dichloromethyl group and a sulfonylmethyl group are attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: Another method uses phosphorus oxychloride in place of phosphorus pentachloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, resulting in the formation of benzenesulfonyl chloride, which can then be further reacted to produce [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Electrophilic Aromatic Substitution: [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The dichloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed depend on the specific reactions and conditions. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation can produce sulfonic acids .
科学的研究の応用
Chemistry:
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Industry:
作用機序
The mechanism of action of [[(DICHLOROMETHYL)SULFONYL]METHYL]BENZENE primarily involves electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form a positively charged intermediate (benzenonium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product .
類似化合物との比較
- **[(CHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(TRICHLOROMETHYL)SULFONYL]METHYL]BENZENE
- **[(DIBROMOMETHYL)SULFONYL]METHYL]BENZENE
Comparison:
This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
10038-09-2 |
|---|---|
分子式 |
C8H8Cl2O2S |
分子量 |
239.12 g/mol |
IUPAC名 |
dichloromethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H8Cl2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
OEQLHHCZXUIWJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(Cl)Cl |
Key on ui other cas no. |
10038-09-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















